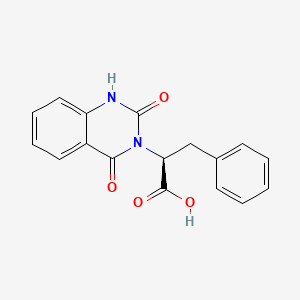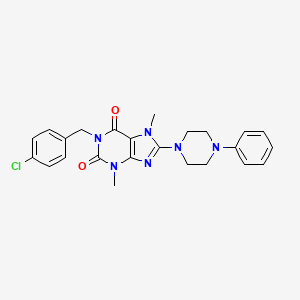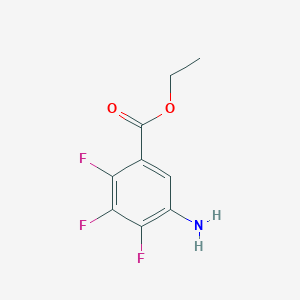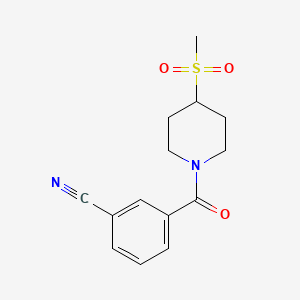
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Chemical reactions analysis involves the use of stoichiometric calculations and chemical reactions to determine the amounts or concentrations of substances present in a sample . Unfortunately, specific details about the chemical reactions of “(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid” were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance are crucial for understanding its behavior and interactions . Unfortunately, specific details about the physical and chemical properties of “(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid” were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
Quinazolinone derivatives have been synthesized through various methods, including microwave irradiation and conventional synthesis, to enhance their yield and pharmacological properties. For instance, Luo et al. (2012) detailed a rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates using microwave irradiation, which displayed antiviral activity against Tobacco mosaic virus (TMV) (Luo et al., 2012). Similarly, synthesis methods have been optimized for the creation of metal complexes with quinazolinone derivatives, elucidating their structure through various analytical techniques and evaluating their biological activities (Hussien et al., 2017).
Biological Activities
Quinazolinones exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties. Patel et al. (2010) synthesized sulfonamides bearing quinazolinones and found remarkable antibacterial and antifungal activities (Patel et al., 2010). Dewangan et al. (2016) reported the synthesis of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one, which showed potent analgesic and anti-inflammatory activities (Dewangan et al., 2016).
Anticancer Applications
The anticancer potential of quinazolinone derivatives has been a significant area of research. Noolvi and Patel (2013) synthesized a series of quinazoline derivatives and evaluated their anticancer activities, with some compounds showing promising results against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013).
Antioxidant Properties
Quinazolinones have also been evaluated for their antioxidant properties. Jatmika et al. (2015) investigated quinazolinone derivatives for antioxidant activity, finding that some compounds exhibited significant activity compared to standard ascorbic acid (Jatmika et al., 2015).
Propriétés
IUPAC Name |
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKCLVDTGIHEU-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)
![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)
![ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2684435.png)
![2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2684436.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)

![4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2684440.png)

![4-methoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2684443.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2684448.png)


![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)